molecular formula C12H17BrO2 B3036649 1-Bromo-4-(2-butoxyethoxy)benzene CAS No. 39255-24-8

1-Bromo-4-(2-butoxyethoxy)benzene

Cat. No.: B3036649
CAS No.: 39255-24-8
M. Wt: 273.17 g/mol
InChI Key: VCYIYJQUZWBKPG-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-butoxyethoxy)benzene is an organic compound with the molecular formula C12H17BrO2. It features a benzene ring substituted with a bromine atom at the 1-position and a 2-butoxyethoxy group at the 4-position. This compound is used as an intermediate in organic synthesis and as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2-butoxyethoxy)benzene can be synthesized through a multi-step process involving the bromination of benzene followed by etherification. The general synthetic route involves:

Industrial Production Methods

Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-butoxyethoxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and elevated temperatures.

    Ether Cleavage: Acidic conditions may involve the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic conditions may involve sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

    Nucleophilic Aromatic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an aniline derivative.

    Ether Cleavage: The products are typically the corresponding alcohol and alkyl halide.

Scientific Research Applications

1-Bromo-4-(2-butoxyethoxy)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-butoxyethoxy)benzene primarily involves its reactivity in nucleophilic aromatic substitution reactions. The bromine atom, being a good leaving group, facilitates the substitution by nucleophiles. The aromatic ring provides stability and rigidity, while the 2-butoxyethoxy group influences solubility and reactivity depending on the specific reaction conditions .

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-4-(2-butoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYIYJQUZWBKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300918
Record name 1-Bromo-4-(2-butoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39255-24-8
Record name 1-Bromo-4-(2-butoxyethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39255-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(2-butoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In DMF (150 ml) was dissolved 2-(4-bromophenoxy)-1-ethanol (15.7 g). To the mixture was added under ice-cooling 65% sodium hydride (4.3 g),and the mixture was stirred at room temperature for 2 hours. To the mixture was added dropwise iodobutane (17.3 g), and the mixture was stirred for 2 hours. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=4/1) to give 1-bromo-4-(2-butoxyethoxy)benzene (12.6 g).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15.7 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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